molecular formula C16H16ClN3O3 B2982494 N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine CAS No. 945492-10-4

N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine

Cat. No.: B2982494
CAS No.: 945492-10-4
M. Wt: 333.77
InChI Key: FNCOSULZIIHAIG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and drug design. This article reviews the biological activities associated with this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be analyzed through its structural characteristics and the broader class of Mannich bases to which it belongs. Mannich bases have been reported to exhibit a variety of biological activities, including:

  • Anticancer Activity : Many Mannich bases demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : These compounds often show efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain derivatives possess properties that can reduce inflammation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the chloro group and the pyridine ring are significant for enhancing the compound's interaction with biological targets.

Table 1: Structural Features and Corresponding Biological Activities

Structural FeatureBiological Activity
4-Chloro GroupIncreases lipophilicity and binding affinity to receptors
Pyridine RingEnhances interaction with nucleophiles
Asparagine BackboneImparts potential for enzyme inhibition

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes related to cancer proliferation or microbial resistance.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in various studies involving structurally related compounds.
  • Modulation of Immune Response : Some studies suggest that these compounds can influence cytokine production and immune cell activation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Anticancer Studies : A study focusing on derivatives of asparagine found that certain compounds exhibited significant antitumor activity against Meth A fibrosarcoma, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Efficacy : Research into Mannich bases has shown that they can act as effective antimicrobial agents, with some compounds demonstrating activity against resistant strains .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antitumor ActivitySignificant inhibition of tumor growth
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-16(23)14(8-15(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOSULZIIHAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.